molecular formula C26H35N5O9 B1667647 Asterinin E CAS No. 172548-92-4

Asterinin E

Cat. No. B1667647
M. Wt: 561.6 g/mol
InChI Key: UKSKKSCRMQZZBA-IGMYYROVSA-N
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Description

Asterinin E is a pentapeptide extracted from the roots of Aster tataricus . The amino acid analysis of Asterinin E revealed the presence of one equivalent L- serine, two equivalents L-allothreonine, one equivalent L-ß-phenylalanine, and one equivalent A pyrrolocarb- oxylic acid .


Synthesis Analysis

The total assignment of IH and 13C NMR chemical shifts were given on the basis of H, IH COSY and IH, 13C COSY, indicating Asterinin E as a pentapeptide . The sequence of amino acid residues, A Pro-L- allo-Thr-L-Ser-L-ßPhe-L-allo-ThrOMe, was deducted by the COLOC AND ROESY spectra .


Chemical Reactions Analysis

The IR spectrum showed the presence of hydroxyls, amides, and an ester carboxyl group . A series of fragment peaks at m/z: 468, 94, 367, 195, 282, 131, and 429 in the FAB-mass spectrum supported the sequence of amino acid residues .


Physical And Chemical Properties Analysis

Asterinin E has a chemical formula of C26H35N5O9, an exact mass of 561.2435, and a molecular weight of 561.59 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Identification and Structural Elucidation

  • Asterinin E, a pentapeptide, was isolated from the roots of Aster tataricus L.f., and its structure was elucidated based on spectroscopic analysis, chemical, and enzymatic methods. This research contributes to the understanding of the chemical composition and potential bioactive compounds in Aster tataricus (Cheng et al., 1996).

Potential Skin Protective Functions

  • Although not directly related to Asterinin E, research on Asterias pectinifera, a species of starfish, has demonstrated potential skin protective functions of compounds derived from it. These include antioxidant effects and anti-melanogenic effects, indicating a broader interest in compounds derived from similar species for dermatological applications (Oh et al., 2022).

properties

IUPAC Name

methyl 3-hydroxy-2-[[3-[[3-hydroxy-2-[[3-hydroxy-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O9/c1-14(33)21(31-23(36)17-10-7-11-27-17)25(38)29-19(13-32)24(37)28-18(16-8-5-4-6-9-16)12-20(35)30-22(15(2)34)26(39)40-3/h4-11,14-15,18-19,21-22,27,32-34H,12-13H2,1-3H3,(H,28,37)(H,29,38)(H,30,35)(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCYMDBASVMOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)NC(C(C)O)C(=O)OC)C1=CC=CC=C1)NC(=O)C2=CC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938171
Record name N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asterinin E

CAS RN

172548-92-4
Record name Asterinin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172548924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DL Cheng, Y Shao, R Hartmann, E Roeder, K Zhao - Phytochemistry, 1996 - Elsevier
… Asterinin E (5) was found to have the molecular formula C26H35NsO 7 (FAB-MS: [M + 1] + m/z 562; elemental analysis found: C, 55.53; H, 6.30, N, 12.36%). The IR spectrum showed …
Number of citations: 28 www.sciencedirect.com
X Liu, P Cao, C Zhang, X Xu, M Zhang - Journal of pharmaceutical and …, 2012 - Elsevier
… Consulting with literature, the structure of peak 14 ([M+H] + ion at m/z 562) was identified as asterinin E [Δ 2,4 Pro 1 -(allo-Thr) 2 -Ser 3 -(β-Phe) 4 -(allo-ThrOMe) 5 ] [34], peak 21 ([M+H] …
Number of citations: 11 www.sciencedirect.com
KJ Li, YY Liu, D Wang, PZ Yan, DC Lu, DS Zhao - Molecules, 2022 - mdpi.com
Radix Asteris (RA), also known as ‘Zi Wan’, is the dried root and rhizome of Aster tataricus L. f., which has been used to treat cough and asthma in many countries such as China, Japan, …
Number of citations: 1 www.mdpi.com
AE Verrill - American Journal of Science, 1913 - American Journal of Science
Number of citations: 27

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